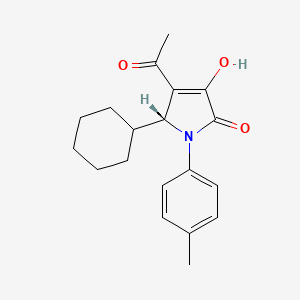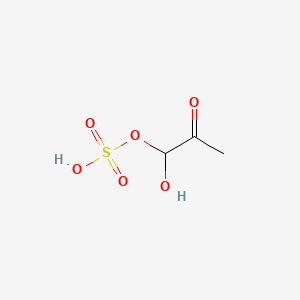![molecular formula C9H3N B13813472 1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) is a chemical compound with the molecular formula C₉H₃N and a molecular weight of 125.127 g/mol This compound is characterized by its unique structure, which includes a cyclobuta ring fused with a pyrrolizine moiety
Méthodes De Préparation
Analyse Des Réactions Chimiques
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound, resulting in reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with altered functional groups.
Applications De Recherche Scientifique
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of fused ring systems.
Biology: Researchers explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: Preliminary studies investigate its potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
Industry: While not widely used in industrial applications, it serves as a precursor for the synthesis of more complex chemical entities.
Mécanisme D'action
The mechanism by which 1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play crucial roles in cellular processes.
Comparaison Avec Des Composés Similaires
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) can be compared with other similar compounds, such as:
Cyclobutapyrrolizine: Similar in structure but lacks the methene bridge, leading to different chemical properties and reactivity.
Pyrrolizine derivatives: These compounds share the pyrrolizine moiety but differ in the substituents attached to the ring system, resulting in varied biological activities and applications.
Propriétés
Formule moléculaire |
C9H3N |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
1-azapentacyclo[5.3.0.02,5.03,9.04,8]deca-2,4,6,9-tetraene |
InChI |
InChI=1S/C9H3N/c1-3-7-6-4-2-10(5(1)6)9(3)8(4)7/h1-2,6H |
Clé InChI |
MMKJOBDQSROZOT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3C4=CN2C5=C4C3=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


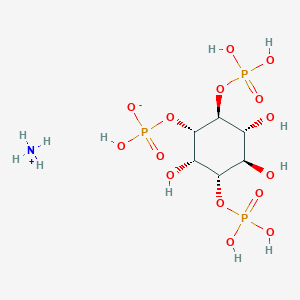
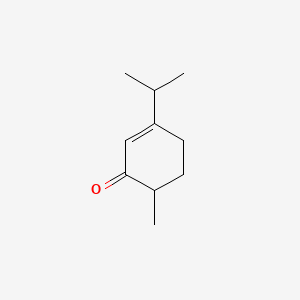
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
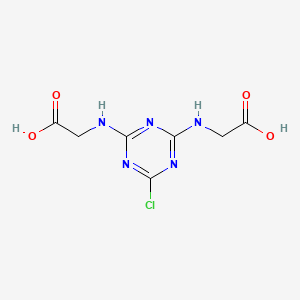
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)

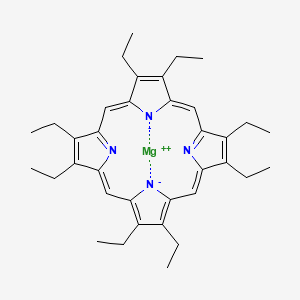

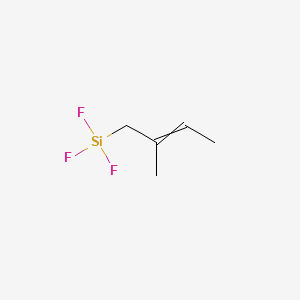
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)

